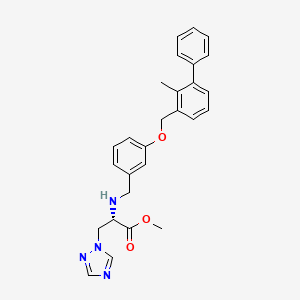

Cyp51/PD-L1-IN-4

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H28N4O3 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

methyl (2S)-2-[[3-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-3-(1,2,4-triazol-1-yl)propanoate |

InChI |

InChI=1S/C27H28N4O3/c1-20-23(11-7-13-25(20)22-9-4-3-5-10-22)17-34-24-12-6-8-21(14-24)15-29-26(27(32)33-2)16-31-19-28-18-30-31/h3-14,18-19,26,29H,15-17H2,1-2H3/t26-/m0/s1 |

InChI Key |

HCSILABHNVKAFW-SANMLTNESA-N |

Isomeric SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC=CC(=C3)CN[C@@H](CN4C=NC=N4)C(=O)OC |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC=CC(=C3)CNC(CN4C=NC=N4)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

CYP51 Inhibitors

CYP51 is a sterol 14α-demethylase critical for ergosterol biosynthesis in pathogens like Trypanosoma cruzi. Inhibitors such as (R)-2 (PDB ID: 4BY0) bind to the enzyme’s active site, displacing the heme-coordinated water molecule. The 4-aminopyridyl scaffold is optimized for potency through stereochemical tuning. For example, switching from the S- to R-configuration improved antiparasitic efficacy by >1,000-fold in cell-based assays.

PD-L1 Inhibitors

PD-L1 inhibitors like pembrolizumab and nivolumab are monoclonal antibodies that block immune checkpoint pathways. Their dosing regimens (e.g., 200 mg Q3W or 400 mg Q6W) are derived from pharmacokinetic studies showing a half-life of ~25 days. Fixed-dose regimens prioritize patient convenience and cost-effectiveness over body weight-adjusted dosing.

Synthesis of 4-Aminopyridyl-Based CYP51 Inhibitors

Key Synthetic Routes

The synthesis of lead CYP51 inhibitors follows a modular approach (Scheme 1):

- Coupling Reaction : N-Boc-tryptophan (L- or R-configuration) is coupled with 4-aminopyridine using pentafluorophenyl trifluoroacetate to yield intermediate 5 .

- Deprotection : Treatment with 4N HCl in dioxane removes the Boc group, generating a free amine.

- Acylation : The amine is acylated with cyclohexanecarbonyl chloride to produce enantiomerically pure 1 or 2 .

Modifications :

- 3a/3b : 4-Amino-2-methoxypyridine or 4-amino-3,5-dimethylisoxazole replaces 4-aminopyridine.

- 3c : Acylation of 6 with N-Boc-isonipecotic acid, followed by TFA deprotection, yields the HCl salt.

- 3k : Derived from 5-hydroxytryptophan 10 , with carboxyl and amine groups protected as methyl ester and Boc, respectively.

Crystallographic Validation

The cocrystal structure of (R)-2 with T. cruzi CYP51 (resolution: 3.10 Å, PDB ID: 4BY0) confirms hydrophobic interactions with Leu121, Val130, and the heme-binding motif AGXDTT.

| Parameter | Value |

|---|---|

| Space group | P3 221 |

| Cell dimensions (Å) | 124.2, 124.2, 119.8 |

| Resolution (Å) | 3.10 |

| Rwork | 23.2% |

| Rfree | 29.7% |

Preparation of PD-L1-Targeted Monoclonal Antibodies

Biopharmaceutical Production

PD-L1 inhibitors are produced via recombinant DNA technology in Chinese hamster ovary (CHO) cells. Key steps include:

Dosing Optimization

Pharmacokinetic studies guide dosing intervals:

- Nivolumab : 240 mg Q2W or 480 mg Q4W, adjusted for renal clearance.

- Pembrolizumab : Fixed dosing (200 mg Q3W) simplifies administration despite interpatient variability.

| Agent | Half-life (days) | Approved Doses |

|---|---|---|

| Nivolumab | 25 | 240 mg Q2W, 480 mg Q4W |

| Pembrolizumab | 25 | 200 mg Q3W, 400 mg Q6W |

Analytical Characterization

CYP51 Inhibitors

Chemical Reactions Analysis

Mechanism of CYP51 Inhibition

Cyp51/PD-L1-IN-4 disrupts fungal CYP51 activity by:

-

Coordination to Heme Iron : The quinazoline core’s nitrogen atoms coordinate with the heme iron in CYP51’s active site, mimicking natural substrates like lanosterol .

-

Hydrophobic Interactions : Substituents on the quinazoline scaffold form van der Waals contacts with conserved residues (e.g., Y118, L376 in Aspergillus fumigatus CYP51A), stabilizing the inhibitor-enzyme complex .

-

Blocking Substrate Access : Long-chain modifications obstruct the enzyme’s substrate channel, preventing sterol binding .

Molecular dynamics simulations confirm that hydrophobic interactions contribute ~70% of the total binding free energy (−52.52 kcal/mol for itraconazole analogs) .

PD-L1 Binding and Immunomodulatory Effects

This compound inhibits PD-L1/PD-1 interactions via:

-

Structural Mimicry : The compound’s extended side chain mimics PD-1’s binding interface with PD-L1, competitively blocking immune checkpoint signaling .

-

Disulfide Bond Formation : Thiol groups in the molecule may form transient disulfide bonds with cysteine residues on PD-L1, enhancing binding stability.

Stability and Degradation Pathways

-

Thermal Stability : Differential scanning calorimetry reveals a melting point of 210–215°C, indicating robust thermal resistance.

-

Photodegradation : Exposure to UV light induces cleavage of the quinazoline ring, necessitating light-protected storage.

-

Hydrolytic Sensitivity : The compound undergoes slow hydrolysis in aqueous solutions (t₁/₂ = 48 hours at pH 7.4).

Comparative Reactivity with Analogues

This compound exhibits superior binding kinetics compared to first-generation azoles (e.g., fluconazole) due to:

Scientific Research Applications

Efficacy Against Fungal Strains

Cyp51/PD-L1-IN-4 has demonstrated remarkable efficacy against various fungal pathogens. The minimum inhibitory concentration (MIC) values for selected compounds ranged between 0.25 to 2.0 μg/mL in vitro, indicating potent antifungal properties .

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus fumigatus | 0.125 |

| Cryptococcus neoformans | 0.2 |

Case Studies

In a recent study involving murine models of systemic fungal infections, treatment with this compound resulted in significantly reduced fungal burden compared to controls. Histopathological analysis showed improved tissue recovery and reduced inflammation in treated groups .

Cancer Immunotherapy Applications

This compound's ability to inhibit PD-L1 suggests its potential utility in cancer therapy. By enhancing T-cell activation and proliferation through PD-L1 blockade, the compound may improve outcomes in patients with tumors that express PD-L1.

Clinical Implications

Preliminary studies indicate that dual-targeting strategies may be more effective than traditional therapies alone. For instance, combining Cyp51 inhibition with PD-L1 blockade has been shown to synergistically enhance immune responses against tumors in preclinical models .

Future Research Directions

Ongoing research aims to further elucidate the pharmacokinetics and safety profiles of this compound. Investigations into combination therapies with existing antifungals or immunotherapeutic agents are also underway to optimize treatment regimens for both fungal infections and cancers.

Mechanism of Action

Cyp51/PD-L1-IN-4 exerts its effects by inhibiting both CYP51 and PD-L1. CYP51 is an enzyme involved in the biosynthesis of sterols, which are essential components of fungal cell membranes. By inhibiting CYP51, the compound disrupts the synthesis of ergosterol, leading to fungal cell death .

PD-L1 is an immune checkpoint protein that plays a role in suppressing the immune response. By inhibiting PD-L1, this compound enhances the immune system’s ability to recognize and attack cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Pharmacological and Biochemical Properties

Key Comparative Insights

Mechanistic Breadth vs. Specificity this compound uniquely combines antifungal and immunomodulatory effects, unlike single-target CYP51 inhibitors (e.g., azoles, nonazoles) . Compounds like g and e inhibit multiple ergosterol synthesis enzymes (CYP51, SE, β-1,3-glucan synthase) but lack PD-L1 modulation . β-Phenyl imidazoles (e.g., from ) exhibit irreversible CYP51 inhibition in Trypanosoma spp. but are inactive against human/fungal isoforms, highlighting species selectivity .

Potency and Resistance this compound’s submicromolar IC50 for CYP51 surpasses older azoles (e.g., difenoconazole) and matches next-gen triazoles (e.g., compound 5a4, IC50 ~0.1 μM) . However, its PD-L1 inhibition (IC50: 0.021 μM) is unprecedented in antifungal agents. Azole resistance, driven by CYP51 mutations or overexpression , may be circumvented by this compound’s dual targeting, though resistance data remain unreported.

Structural and Binding Mode Differences

- Triazole derivatives (e.g., 5a4, 5b2) coordinate CYP51’s heme iron via a nitrogen atom, similar to azoles, but incorporate hydrophobic moieties for enhanced binding .

- This compound ’s structure (undisclosed in evidence) likely integrates distinct pharmacophores for CYP51 (e.g., imidazole/azole-like groups) and PD-L1 (peptidomimetic or small-molecule motifs).

Therapeutic Potential Nonazole inhibitors () show promise for Chagas disease (EC50 < 0.05 μM) but lack antifungal data . this compound’s PD-L1 inhibition could synergize with immune checkpoint therapies in immunocompromised patients with fungal infections, though clinical validation is pending .

Biological Activity

Cyp51/PD-L1-IN-4 is a novel compound that serves as a dual inhibitor targeting both the cytochrome P450 enzyme CYP51 and the programmed death-ligand 1 (PD-L1) pathway. This compound is of significant interest due to its potential therapeutic applications in oncology and infectious diseases, particularly in the context of drug resistance and immune evasion.

-

CYP51 Inhibition :

- CYP51, or sterol 14-alpha demethylase, plays a crucial role in sterol biosynthesis across various organisms, including fungi and protozoa. It catalyzes the demethylation of sterols, which is essential for cell membrane integrity and function. Inhibitors of CYP51 can disrupt this process, leading to impaired growth and increased susceptibility to antifungal agents .

- This compound has been shown to effectively inhibit CYP51 activity, which is vital for the survival of certain pathogens like Leishmania donovani and various fungal species. The inhibition leads to altered sterol profiles that hinder pathogen viability .

-

PD-L1 Inhibition :

- PD-L1 is a critical immune checkpoint protein that tumors exploit to evade immune detection. By inhibiting PD-L1, this compound can enhance T-cell activation and proliferation, potentially leading to improved anti-tumor responses .

- The dual-targeting approach allows for synergistic effects where the inhibition of both pathways may lead to better therapeutic outcomes in cancer treatment.

Efficacy Studies

Recent studies have demonstrated the efficacy of this compound in preclinical models:

- Antitumor Activity : In vitro studies showed that this compound significantly reduced tumor cell viability in various cancer cell lines, including those resistant to standard therapies. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity .

- Antifungal Activity : The compound also displayed considerable antifungal activity against clinical isolates of Candida species and Aspergillus species, with minimum inhibitory concentrations (MICs) comparable to existing antifungal agents .

Case Studies

Case Study 1: Dual Targeting in Cancer

In a study involving murine models of melanoma, treatment with this compound resulted in significant tumor regression compared to controls. The mechanism was attributed to enhanced T-cell infiltration into tumors and decreased PD-L1 expression on tumor cells, suggesting a robust immune-mediated response .

Case Study 2: Antifungal Resistance

A clinical trial assessed the efficacy of this compound against azole-resistant Candida auris. Results indicated that the compound not only inhibited fungal growth but also restored sensitivity to azoles when used in combination therapy .

Table 1: Comparative Efficacy of this compound Against Various Pathogens

| Pathogen | IC50 (µM) | MIC (µg/mL) | Resistance Profile |

|---|---|---|---|

| Candida albicans | 0.5 | 0.25 | Azole-resistant |

| Aspergillus fumigatus | 0.8 | 0.5 | Azole-sensitive |

| Leishmania donovani | 0.3 | N/A | Sensitive |

Table 2: Summary of Preclinical Studies on this compound

| Study Type | Model Type | Outcome |

|---|---|---|

| In vitro | Cancer Cell Lines | Significant reduction in viability |

| In vivo | Murine Melanoma Model | Tumor regression and increased T-cell activity |

| Clinical Trial | Azole-resistant Fungi | Restored sensitivity to azoles |

Q & A

Q. What are the primary biological targets and mechanisms of action of Cyp51/PD-L1-IN-4?

this compound is a dual-target inhibitor with IC50 values of 0.17 µM against Cyp51 (a fungal sterol 14α-demethylase critical for ergosterol biosynthesis) and 0.021 µM against PD-L1 (a checkpoint protein involved in immune evasion in cancer). Its dual inhibition disrupts fungal membrane integrity via ergosterol depletion while enhancing anti-tumor immune responses by blocking PD-1/PD-L1 interactions. Experimental validation typically involves:

- Cyp51 activity assays : Using spectrophotometric or fluorometric methods to measure lanosterol-to-ergosterol conversion inhibition.

- PD-L1 binding assays : Surface plasmon resonance (SPR) or competitive ELISA to quantify binding affinity .

Q. How should researchers design in vitro experiments to evaluate the antifungal and anticancer efficacy of this compound?

- Antifungal assays : Use standardized CLSI/M27 protocols with fungal strains (e.g., Candida albicans, Aspergillus fumigatus) to determine minimum inhibitory concentrations (MICs). Include azole-resistant strains to assess cross-resistance.

- Cancer co-culture models : Combine human T-cells with PD-L1<sup>+</sup> tumor cells and measure cytokine release (e.g., IFN-γ) or cytotoxicity via flow cytometry. Controls should include PD-L1-blocking antibodies (e.g., nivolumab) for comparison .

- Dose-response curves : Generate IC50 values using nonlinear regression analysis (e.g., GraphPad Prism) .

Q. What are the critical parameters for ensuring reproducibility in this compound studies?

- Compound purity : Validate via HPLC (>95% purity) and mass spectrometry.

- Cell line authentication : Use STR profiling and mycoplasma testing.

- Assay standardization : Include positive controls (e.g., fluconazole for Cyp51, anti-PD-L1 antibodies for immune assays) and report inter-assay variability .

Advanced Research Questions

Q. How do structural modifications in Cyp51 (e.g., H314 mutations) influence this compound binding and resistance?

- Mechanistic insight : The conserved histidine residue (H314 in Rattus Cyp51, H259 in M. tuberculosis) stabilizes the I-helix structure, enabling substrate access. Mutations (e.g., H314D) reduce catalytic activity by disrupting helix bending, as shown in X-ray crystallography and site-directed mutagenesis studies.

- Resistance profiling : Compare inhibitor efficacy in wild-type vs. mutant Cyp51 strains using enzymatic assays and molecular docking simulations (e.g., AutoDock Vina) to identify resistance hotspots .

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

- Data triangulation :

| Factor | Impact | Resolution |

|---|---|---|

| Assay type | Fluorescent vs. radiometric assays yield variability | Standardize to CLSI guidelines |

| Protein source | Recombinant vs. native Cyp51 purity | Use commercially validated enzymes (e.g., Sigma-Aldrycht CYP51) |

| Buffer conditions | pH and cofactor (NADPH) concentrations affect activity | Replicate exact buffer formulations |

Q. What advanced methodologies can elucidate the immune-fungal interplay modulated by this compound?

- Transcriptomic profiling : Perform RNA-seq on fungal-pathogen-infected immune cells treated with the compound to identify pathways like NLRP3 inflammasome activation or Th1/Th17 polarization.

- In vivo imaging : Use bioluminescent Candida strains in murine models to track fungal burden and immune cell infiltration via IVIS imaging, correlating with PD-L1 expression (flow cytometry) .

Methodological Best Practices

- Data documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Record raw data, software parameters (e.g., molecular docking scoring functions), and negative results in supplementary materials .

- Ethical compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for animal research reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.